molecular formula C19H16ClNO4 B3450350 WAY-325398

WAY-325398

Cat. No.: B3450350
M. Wt: 357.8 g/mol
InChI Key: GXLMEZKHDODQMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-325398 involves several steps, starting with the preparation of the furan ring and subsequent functionalization. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts under acidic conditions to form the furan ring.

    Functionalization: The furan ring is then functionalized by introducing the chlorophenyl and methoxyphenoxy groups. This can be achieved through nucleophilic substitution reactions.

    Final Assembly: The final step involves the coupling of the functionalized furan ring with the carboxamide group, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, and time), and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

WAY-325398 can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl(_2)).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

WAY-325398 has several applications in scientific research:

    Chemistry: Used as a model compound to study furan chemistry and its reactivity.

    Biology: Investigated for its role in inhibiting osteoclast formation, which is crucial in bone resorption studies.

    Medicine: Potential therapeutic applications in treating bone-related disorders such as osteoporosis.

    Industry: Could be used in the development of new materials or as a precursor in the synthesis of other biologically active compounds.

Mechanism of Action

WAY-325398 exerts its effects primarily by inhibiting the formation of osteoclasts, the cells responsible for bone resorption. The exact molecular targets and pathways involved include:

    Inhibition of RANKL (Receptor Activator of Nuclear Factor Kappa-Β Ligand): RANKL is essential for osteoclast differentiation and activation.

    Modulation of NF-κB Pathway: The NF-κB pathway is crucial for osteoclastogenesis. This compound may inhibit this pathway, reducing osteoclast activity and bone resorption.

Comparison with Similar Compounds

WAY-325398 can be compared with other osteoclast inhibitors such as:

    Alendronate: A bisphosphonate that inhibits osteoclast-mediated bone resorption.

    Denosumab: A monoclonal antibody that binds to RANKL, preventing it from activating its receptor on osteoclasts.

    Zoledronic Acid: Another bisphosphonate with a similar mechanism to alendronate but with higher potency.

Uniqueness

This compound is unique due to its specific chemical structure as a furan derivative, which may offer different pharmacokinetic and pharmacodynamic properties compared to other osteoclast inhibitors. Its ability to inhibit osteoclast formation at a relatively low concentration (10 μM) with a 14.11% inhibition rate highlights its potential as a therapeutic agent .

If you have any more specific questions or need further details, feel free to ask!

Properties

IUPAC Name

N-(2-chlorophenyl)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4/c1-23-16-8-4-5-9-17(16)24-12-13-10-11-18(25-13)19(22)21-15-7-3-2-6-14(15)20/h2-11H,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLMEZKHDODQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=CC=C(O2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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